3-(oxan-4-yl)piperazin-2-one
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Overview
Description
3-(oxan-4-yl)piperazin-2-one: is a heterocyclic compound that features a piperazin-2-one core with an oxan-4-yl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxan-4-yl)piperazin-2-one can be achieved through several methods. One notable approach involves a one-pot Knoevenagel reaction followed by asymmetric epoxidation and domino ring-opening cyclization. This method utilizes commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . The reaction conditions are optimized to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of unsaturated piperazin-2-ones.
Chemical Reactions Analysis
Types of Reactions
3-(oxan-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines.
Scientific Research Applications
3-(oxan-4-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(oxan-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Piperazin-2-one: A core structure shared with 3-(oxan-4-yl)piperazin-2-one, but without the oxan-4-yl substituent.
Morpholin-2-one: Another heterocyclic compound with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yl group enhances its potential as a versatile intermediate in synthetic chemistry and drug development.
Properties
CAS No. |
1247658-45-2 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(oxan-4-yl)piperazin-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-9-8(10-3-4-11-9)7-1-5-13-6-2-7/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
PEBFIMWXZDZXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2C(=O)NCCN2 |
Purity |
95 |
Origin of Product |
United States |
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